molecular formula C15H18N2OS B2373580 2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 835890-74-9

2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No. B2373580
CAS RN: 835890-74-9
M. Wt: 274.38
InChI Key: CKRDPLLAWIAVCA-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly known as DMTCP and is used in scientific research for various purposes.

Scientific Research Applications

Anti-Inflammatory Activity

Rostom et al. (2009): synthesized a series of polysubstituted thiazole derivatives and evaluated their anti-inflammatory activity using formalin-induced paw edema. The compound’s efficacy was compared to diclofenac sodium, a standard anti-inflammatory drug .

Anti-HIV-1 Potential

Kasralikar et al.: reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to assess their anti-HIV-1 activity. Among these derivatives, 2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide demonstrated promising results .

Polymer Stabilization

This compound is efficient for stabilizing a wide range of polymers and small molecule derivatives. It is commercially available, soluble in established processing solvents, and generally considered air-stable .

Heterocyclic Chemistry

2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide: contains an imidazole moiety, which is a five-membered heterocyclic ring with diverse applications. Imidazoles are involved in various biological processes and can serve as building blocks for drug discovery .

properties

IUPAC Name

2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-16-13(9-19-10)11-6-5-7-12(8-11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDPLLAWIAVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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